molecular formula C14H11ClFNO B15232453 7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15232453
M. Wt: 263.69 g/mol
InChI Key: CCARIRHHXYRHSF-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloroaniline with 3-fluorobenzaldehyde in the presence of a base can lead to the formation of the desired oxazine ring. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production. These methods not only improve efficiency but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

7-chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C14H11ClFNO/c15-10-4-5-12-14(7-10)18-8-13(17-12)9-2-1-3-11(16)6-9/h1-7,13,17H,8H2

InChI Key

CCARIRHHXYRHSF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC(=CC=C3)F

Origin of Product

United States

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